

Application Note: Solid-Phase Extraction for Cephapirin Lactone Cleanup

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Compound of Interest

Compound Name: *Cephapirin lactone*

Cat. No.: B1668396

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This application note details a robust solid-phase extraction (SPE) protocol for the efficient cleanup and concentration of cephapirin and its degradation product, **cephapirin lactone**, from complex matrices such as bovine milk. This method is crucial for researchers, scientists, and professionals in drug development and food safety monitoring who require accurate quantification of these residues.

Introduction

Cephapirin is a first-generation cephalosporin antibiotic widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.^{[1][2]} The presence of its residues and degradation products, such as **cephapirin lactone**, in milk is a significant concern for food safety and public health. Cephapirin can degrade into several byproducts, including desacetylcephapirin and **cephapirin lactone**, through hydrolysis.^{[3][4]} Accurate monitoring of these compounds requires effective sample preparation to remove matrix interferences prior to analytical determination by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Solid-phase extraction (SPE) is a highly effective technique for sample cleanup and concentration, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput. This protocol focuses on a reversed-phase SPE method utilizing C18 or polymeric sorbents (like Oasis HLB) for the isolation of cephapirin and **cephapirin lactone**.

Logical Relationship: Cephapirin Degradation

The following diagram illustrates the degradation pathway of Cephapirin to **Cephapirin Lactone**. The initial hydrolysis of the acetyl group leads to the formation of desacetylcephapirin, which can then undergo intramolecular cyclization to form the lactone.



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Cephapirin degradation pathway.

Experimental Protocol

This protocol provides a detailed methodology for the solid-phase extraction of cephapirin and its lactone from bovine milk.

1. Materials and Reagents

- SPE Cartridges: Reversed-phase C18 (500 mg, 3 mL) or Oasis HLB (250 mg) cartridges.
- Solvents: HPLC-grade methanol, acetonitrile, and water.
- Reagents: Trichloroacetic acid (20%), Na₂EDTA-McIlvaine buffer, phosphate buffer (50 mM, pH 8.5).
- Sample: Bovine milk spiked with cephapirin standard or real samples.

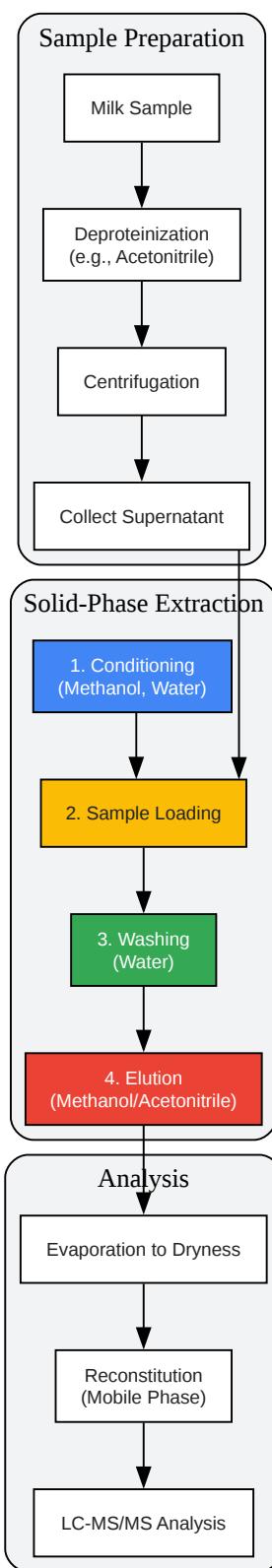
2. Sample Preparation (Deproteinization)

- To 10 mL of milk sample, add 28 mL of acetonitrile and 2 mL of 0.2M tetraethylammonium chloride for extraction and deproteinization.
- Alternatively, use a mixture of trichloroacetic acid and Na₂EDTA-McIlvaine buffer for extraction.
- Vortex the mixture for 1 minute to ensure thorough mixing.

- Centrifuge the sample at 4000 rpm for 20 minutes at 4°C to precipitate proteins.
- Collect the clear supernatant for SPE cleanup.

3. Solid-Phase Extraction (SPE) Procedure

The following diagram outlines the general workflow for the SPE cleanup.



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SPE workflow for Cephapirin cleanup.

- Cartridge Conditioning:
 - Pass 3 mL of methanol through the SPE cartridge to activate the sorbent.
 - Equilibrate the cartridge by passing 3 mL of purified water. Do not allow the cartridge to dry.
- Sample Loading:
 - Load the prepared supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 4 mL of purified water to remove interfering substances.
 - Apply a full vacuum for a few minutes to dry the cartridge.
- Elution:
 - Elute the retained analytes (cephapirin and **cephapirin lactone**) with 3 mL of methanol or acetonitrile.
 - Collect the eluate in a clean tube.

4. Post-Extraction Processing

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the dry residue in a suitable volume (e.g., 250 μ L) of the initial mobile phase for the analytical method.
- Filter the reconstituted sample through a 0.22 μ m syringe filter before injection into the HPLC or LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance data from various studies on the analysis of cephapirin and related compounds using SPE.

Table 1: Recovery of Cephapirin and Metabolites

Analyte	Matrix	SPE Sorbent	Recovery (%)	Reference
Cephapirin	Milk	C18	91-98	
Desacetylcephapirin	Milk	C18	91-98	
Cephapirin	Milk	C18	79-87	
Cephalosporins (general)	Milk	Oasis HLB	84.53-95.70	
Cephalosporins (general)	Milk	PRiME HLB	56-93	
Cephapirin	Feces	Oasis HLB	>60	
Cephapirin	Urine	Oasis HLB	>80	
Cephalexin & Cephapirin	Milk	MIP	>60	

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Matrix	Method	LOD	LOQ	Reference
Cephapirin & Desacetylcephapirin	Milk	LC	~2 ppb	-	
Cephapirin	Milk	LC-MS/MS	~1 ng/mL	-	
Desacetylcephapirin	Milk	LC-MS/MS	~1 ng/mL	-	
Cephalosporins (general)	Milk	UPLC-MS/MS	0.02-5 µg/kg	0.02-10 µg/kg	
Cephapirin	Feces	UPLC-MS/MS	-	4.02 µg/kg	
Cephapirin	Urine	UPLC-MS/MS	-	0.96 µg/L	

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the cleanup and concentration of cephapirin and its lactone from complex matrices like milk. The use of C18 or Oasis HLB cartridges demonstrates high recovery rates and allows for low detection limits, making it suitable for routine monitoring and research applications. Proper optimization of each step in the SPE process is critical to ensure accurate and reproducible results. This application note serves as a comprehensive guide for scientists and researchers working on the analysis of cephalosporin residues.

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